molecular formula C4H7IO B1393041 (R)-3-Iodo-tetrahydrofuran CAS No. 873063-62-8

(R)-3-Iodo-tetrahydrofuran

Cat. No. B1393041
M. Wt: 198 g/mol
InChI Key: BKIQORJIKOPRCG-SCSAIBSYSA-N
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Description

(R)-3-Iodo-tetrahydrofuran, or (R)-3-I-THF, is an organic chemical compound with a unique structure and properties. It is a cyclic ether with four carbon atoms, one oxygen atom, and one iodine atom. It is a colorless, volatile liquid at room temperature and has a sweet, ether-like odor. (R)-3-I-THF is used in a variety of scientific research applications, and its mechanism of action and biochemical and physiological effects are of particular interest to researchers.

Scientific Research Applications

Synthesis and Structural Analysis

(R)-3-Iodo-tetrahydrofuran is often employed in the synthesis of complex molecules. High-nuclearity silver(I) clusters, a novel class of supramolecular assembly, are prepared by incorporating silver ions with various ligands, where compounds like (R)-3-Iodo-tetrahydrofuran may play a role. The presence of argentophilic interactions in these clusters significantly influences structural and other physical characteristics, leading to a deeper understanding of the relationship between synthesis conditions and the final products (Xie et al., 2017).

Polymer-Inorganic Nanocomposites

(R)-3-Iodo-tetrahydrofuran's derivatives could potentially contribute to the development of polymer-inorganic thermoelectric nanocomposite materials. These materials, which are produced by methods such as physical mixing, solution mixing, and in situ polymerization, show promise for relatively low-cost and high-performance thermoelectric materials. This research area aims to overcome the limitations of low ZT values (an indicator of thermodynamic efficiency) in these composites and is exploring developments like the use of carbon nanotubes and graphenes (Du et al., 2012).

Environmental and Health Impact Analysis

While not directly related to (R)-3-Iodo-tetrahydrofuran, it's crucial to understand the broader context in which similar compounds, such as tetrahydrofuran (THF), are used and analyzed. THF, for instance, is a polar solvent and monomer that's easily absorbed by all routes of exposure. Studies have analyzed the toxicological and environmental hazards, exposures, and risks associated with THF, shedding light on its acute toxicity, potential for causing irreversible corrosive damage to the eye, and environmental impact. Such comprehensive reviews help in understanding the safety and environmental implications of chemicals used in conjunction with or similar to (R)-3-Iodo-tetrahydrofuran (Fowles et al., 2013).

properties

IUPAC Name

(3R)-3-iodooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQORJIKOPRCG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680193
Record name (3R)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Iodo-tetrahydrofuran

CAS RN

873063-62-8
Record name (3R)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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